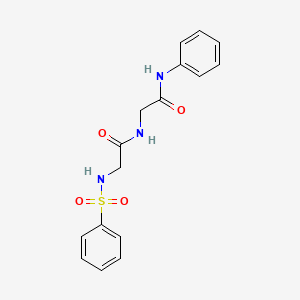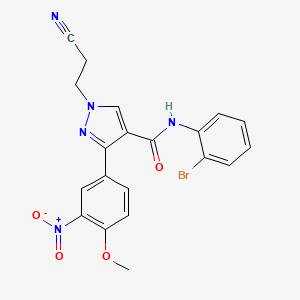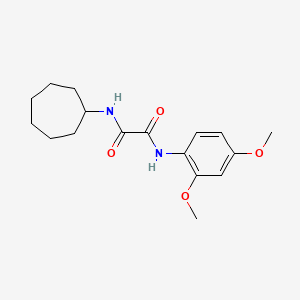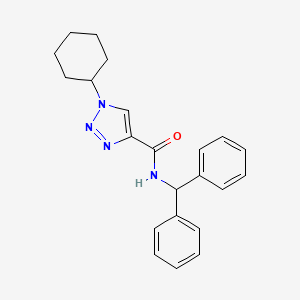
N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide, also known as PGPA, is a synthetic compound that has been extensively studied for its potential use in the field of medicinal chemistry. PGPA is a dipeptide derivative that has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. In
作用機序
The mechanism of action of N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in DNA synthesis and cell division. N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide has been shown to exhibit a wide range of biochemical and physiological effects. Studies have shown that N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of enzymes involved in DNA synthesis and cell division. N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide has also been shown to exhibit antiviral and antibacterial activity.
実験室実験の利点と制限
One advantage of using N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide in lab experiments is its potent antitumor activity against a wide range of cancer cell lines. N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide has also been shown to exhibit antiviral and antibacterial activity, making it a versatile compound for use in various research fields. However, one limitation of using N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide in lab experiments is its relatively low solubility in aqueous solutions, which may limit its bioavailability and effectiveness in vivo.
将来の方向性
There are several future directions for research on N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide. One area of interest is the development of more efficient synthesis methods for N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide, which may increase its availability for research and clinical use. Another area of interest is the exploration of the mechanism of action of N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide, which may provide insights into its potential use in the treatment of various diseases. Additionally, further studies are needed to evaluate the safety and efficacy of N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide in vivo, which may pave the way for its use in clinical settings.
合成法
The synthesis of N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide involves the reaction of N-phenylglycinamide with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the amine group of N-phenylglycinamide to form N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide. The final product is obtained after purification by column chromatography.
科学的研究の応用
N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide has been extensively studied for its potential use in the treatment of various diseases. Studies have shown that N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide exhibits potent antitumor activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide has also been shown to exhibit antiviral activity against the hepatitis C virus and antibacterial activity against Staphylococcus aureus.
特性
IUPAC Name |
2-[[2-(benzenesulfonamido)acetyl]amino]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c20-15(12-18-24(22,23)14-9-5-2-6-10-14)17-11-16(21)19-13-7-3-1-4-8-13/h1-10,18H,11-12H2,(H,17,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYRASOWUDWJGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CNC(=O)CNS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(2-Anilino-2-oxoethyl)-2-[(phenylsulfonyl)amino]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B4926944.png)

![N-(2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4926953.png)
![3-[(3,5-dichlorophenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4926960.png)

![5-({7-[(4-chlorophenyl)amino]-4-nitro-2,1,3-benzoxadiazol-5-yl}amino)-2,4(1H,3H)-pyrimidinedione](/img/structure/B4926967.png)
![2'-{[4-(aminocarbonyl)-1-piperidinyl]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B4926980.png)
![2-(4-chlorophenyl)-N-({[2-methyl-5-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4926984.png)
![N~2~-(2-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4926988.png)

![N-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4927007.png)

